molecular formula C10H15BN2O3S B12960712 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

Cat. No.: B12960712
M. Wt: 254.12 g/mol
InChI Key: FZKOVTMQBHFAAW-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a boron-containing heterocyclic compound featuring a thiazole core substituted with a pinacol boronate ester (dioxaborolane) at the 5-position and a carboxamide group at the 2-position. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems critical in pharmaceutical and materials science .

The compound is synthesized via a thermal reaction involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, 2-((adamantan-1-yl)amino)-2-oxoacetic acid, and ammonium persulfate in DMSO at 50°C for 24 hours, yielding 50% after trituration .

Properties

Molecular Formula

C10H15BN2O3S

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C10H15BN2O3S/c1-9(2)10(3,4)16-11(15-9)6-5-13-8(17-6)7(12)14/h5H,1-4H3,(H2,12,14)

InChI Key

FZKOVTMQBHFAAW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group. One common method involves the reaction of a thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology. Additionally, the thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Structural and Functional Diversity in Boron-Containing Heterocycles

The target compound is part of a broader class of pinacol boronate esters attached to heterocycles. Key structural variations among analogs include:

  • Heterocycle type : Thiazole, benzofuran, pyridine, indole, thiophene, and thiadiazole.
  • Substituents : Carboxamide, formyl, methyl, tert-butyl carbamate, and morpholine.
Table 1: Structural Comparison of Selected Boronate Esters
Compound Name Heterocycle Substituent(s) Molecular Weight (g/mol) CAS Number Key Data Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide Thiazole Carboxamide (adamantyl-linked) 259.12* 1231934-47-6 50% yield (thermal synthesis)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran Benzofuran None 244.09 519054-55-8 mp 72–73°C
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine Morpholine 290.16 485799-04-0 mp 132–135°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole None 225.00 Not specified 97% purity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole None 245.08 837392-66-2 N/A
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde Thiophene Formyl 236.10 (estimated) Not specified ≥98.0% purity (GC/titration)
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole Thiadiazole Methyl 226.10 2225175-52-8 N/A

*Calculated based on molecular formula from .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, but reactivity varies with heterocycle and substituents:

  • Thiazole derivatives : The electron-deficient thiazole core enhances oxidative addition efficiency in palladium catalysis, while the carboxamide group may stabilize intermediates via hydrogen bonding .
  • Benzofuran and indole analogs : Electron-rich heterocycles like benzofuran and indole exhibit faster transmetallation but may require optimized ligands to prevent protodeboronation .
  • Thiophene carboxaldehyde : The formyl group introduces additional reactivity (e.g., condensation), but its electron-withdrawing nature can slow coupling rates compared to carboxamides .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves the reaction of 5-bromothiazole with bis(pinacolato)diboron. This method allows for the formation of boron-containing heterocycles that are valuable in drug development due to their unique reactivity and stability profiles .

Biological Activity Overview

The biological activity of this compound primarily revolves around its inhibitory effects on various kinases and its potential therapeutic applications in cancer and inflammatory diseases.

Inhibitory Activity

Research indicates that compounds containing the thiazole moiety exhibit significant inhibitory activity against several kinases. For instance:

  • GSK-3β Inhibition : Compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole have shown GSK-3β inhibitory activity with IC50 values ranging from 10 nM to over 1000 nM depending on substituents on the carboxamide group. The most potent inhibitors often contain isopropyl or cyclopropyl groups .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that certain derivatives of this compound do not significantly affect cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

The mechanisms through which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its biological effects include:

  • Kinase Inhibition : By inhibiting kinases like GSK-3β and IKK-β, this compound may modulate signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Studies indicate that derivatives can reduce levels of inflammatory markers such as NO and IL-6 in microglial cells .

Case Studies

Several studies highlight the efficacy of thiazole-based compounds in treating diseases:

  • Cancer Therapeutics : A study demonstrated that thiazole derivatives significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cancer progression.
  • Neuroprotection : Another investigation found that thiazole compounds protected neuronal cells from apoptosis induced by oxidative stress through modulation of kinase activity.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (nM)Cell Line Tested
GSK-3β InhibitionThiazole Derivative A10HT-22
CytotoxicityThiazole Derivative B>1000BV-2
Anti-inflammatoryThiazole Derivative CNot specifiedBV-2

Table 2: Structure–Activity Relationship (SAR)

Substituent TypeEffect on ActivityExample Compound
IsopropylIncreased potencyCompound X
CyclopropylIncreased potencyCompound Y
MethylDecreased potencyCompound Z

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